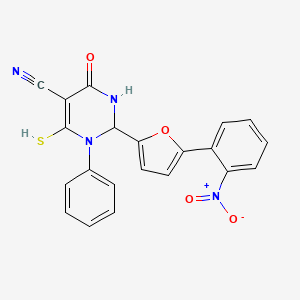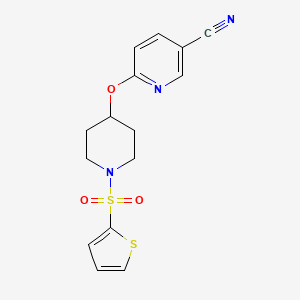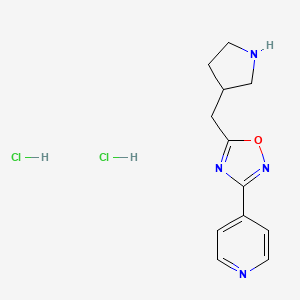
1-(2,6-Dimethyl-4-oxo-1(4H)-pyridinyl)-5-ethyl-2-methylpyridinium tetrafluoroborate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2,6-Dimethyl-4-oxo-1(4H)-pyridinyl)-5-ethyl-2-methylpyridinium tetrafluoroborate is a synthetic chemical compound that has garnered interest due to its unique structural properties and potential applications in various scientific fields. The presence of multiple functional groups, including methyl, ethyl, and pyridinium, contributes to its versatile reactivity and interaction with biological systems.
准备方法
Synthetic routes and reaction conditions
The synthesis of 1-(2,6-Dimethyl-4-oxo-1(4H)-pyridinyl)-5-ethyl-2-methylpyridinium tetrafluoroborate typically involves multi-step procedures starting with pyridine derivatives. One common route includes the alkylation of 2,6-dimethylpyridine, followed by oxidation to introduce the 4-oxo functionality. The subsequent ethylation and formation of the pyridinium ion can be achieved using standard N-alkylation techniques. Finally, the tetrafluoroborate counterion is introduced through ion-exchange reactions with a tetrafluoroboric acid solution.
Industrial production methods
On an industrial scale, the production of this compound can be optimized by employing continuous flow synthesis techniques. This approach allows for precise control over reaction parameters, resulting in higher yields and purity. Key steps include efficient catalyst selection for oxidation and the use of automated systems for precise addition of reagents and control of reaction temperature.
化学反应分析
Types of reactions it undergoes
1-(2,6-Dimethyl-4-oxo-1(4H)-pyridinyl)-5-ethyl-2-methylpyridinium tetrafluoroborate is involved in a variety of chemical reactions, notably:
Oxidation: : Can undergo further oxidation to form more complex pyridinium derivatives.
Reduction: : The carbonyl group at the 4-position can be reduced to alcohols under appropriate conditions.
Substitution: : The pyridinium ring can participate in nucleophilic substitution reactions, especially in the presence of electron-withdrawing groups.
Common reagents and conditions used in these reactions
Oxidation: : Typically utilizes oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: : Common reducing agents include sodium borohydride or lithium aluminium hydride.
Substitution: : Nucleophilic substitutions often involve reagents like sodium cyanide or Grignard reagents in an aprotic solvent.
Major products formed from these reactions
Depending on the conditions and reagents, the major products can include:
Pyridinium alcohols or hydroxyl derivatives from reduction.
Higher-order pyridinium salts from oxidation.
Alkylated or substituted pyridinium compounds from nucleophilic substitutions.
科学研究应用
Chemistry
In chemistry, this compound is utilized as a precursor for the synthesis of more complex pyridinium-based molecules. Its reactivity makes it a valuable intermediate in organic synthesis, particularly in constructing heterocyclic compounds.
Biology
The compound's interaction with biological macromolecules is of significant interest. It has been studied for its ability to form hydrogen bonds and electrostatic interactions with proteins and nucleic acids, potentially influencing their structure and function.
Medicine
In the medical field, 1-(2,6-Dimethyl-4-oxo-1(4H)-pyridinyl)-5-ethyl-2-methylpyridinium tetrafluoroborate is explored for its antimicrobial properties. Its pyridinium core allows it to disrupt bacterial cell membranes, making it a candidate for the development of new antibacterial agents.
Industry
Industrially, this compound is used in the development of advanced materials. Its unique structure allows it to be incorporated into polymers to enhance their properties, such as conductivity and thermal stability.
作用机制
The compound exerts its effects primarily through interactions with biological macromolecules. The pyridinium ion can engage in electrostatic interactions with negatively charged cellular components, while the methyl and ethyl groups provide hydrophobic contacts. These interactions can lead to changes in the conformation and function of target molecules, such as enzymes and receptors, thereby influencing cellular processes.
相似化合物的比较
Comparison with other similar compounds
1-(2,6-Dimethyl-4-oxo-1(4H)-pyridinyl)-5-ethyl-2-methylpyridinium tetrafluoroborate is unique compared to other pyridinium compounds due to the combination of its functional groups. Similar compounds, such as 2,6-dimethyl-1,4-dihydropyridine and 1-ethyl-4-oxo-2,6-dimethylpyridinium, lack the precise structural features that confer the specific reactivity and interaction capabilities of this compound.
List of similar compounds
2,6-Dimethyl-1,4-dihydropyridine
1-Ethyl-4-oxo-2,6-dimethylpyridinium
4-Oxo-1,2,6-trimethylpyridinium
2-Methyl-4-oxo-1(4H)-pyridinyl compounds
属性
IUPAC Name |
1-(5-ethyl-2-methylpyridin-1-ium-1-yl)-2,6-dimethylpyridin-4-one;tetrafluoroborate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N2O.BF4/c1-5-14-7-6-11(2)16(10-14)17-12(3)8-15(18)9-13(17)4;2-1(3,4)5/h6-10H,5H2,1-4H3;/q+1;-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEGVUFUIAIRGON-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](F)(F)(F)F.CCC1=C[N+](=C(C=C1)C)N2C(=CC(=O)C=C2C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19BF4N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![8-(2,5-dimethoxyphenyl)-1-methyl-3-[(3-methylphenyl)methyl]-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2796951.png)


![7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B2796956.png)
![N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methylphenyl)-4-phenylbutanamide](/img/structure/B2796958.png)

![3-(2-Chlorophenyl)-5-{1-[3-(4-methoxyphenyl)propanoyl]pyrrolidin-2-yl}-1,2,4-oxadiazole](/img/structure/B2796962.png)
![N-{[3-(thian-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-2-(thiophen-3-yl)acetamide](/img/structure/B2796963.png)
![6-Bromo-7-chloro-3H-imidazo[4,5-B]pyridine](/img/structure/B2796964.png)
![N-(4-FLUOROPHENYL)-2-[(5E)-4-OXO-5-[(2E)-3-PHENYLPROP-2-EN-1-YLIDENE]-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]ACETAMIDE](/img/structure/B2796966.png)

![8-(4-methoxyphenyl)-1-methyl-7-phenyl-3-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/new.no-structure.jpg)
![N-cyclopropylpyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B2796972.png)
![N-(2,4-dimethoxyphenyl)-1-(3-methoxypropyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2796973.png)
